molecular formula C7H7NO2 B157397 3-Methoxypyridine-2-carbaldehyde CAS No. 1849-53-2

3-Methoxypyridine-2-carbaldehyde

Cat. No. B157397
CAS RN: 1849-53-2
M. Wt: 137.14 g/mol
InChI Key: GHKILJGWQPBQGL-UHFFFAOYSA-N
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Description

3-Methoxypyridine-2-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as methoxypyridines. It is characterized by a pyridine ring, which is a heterocyclic aromatic ring with one nitrogen atom, substituted with a methoxy group (-OCH3) at the third position and an aldehyde group (-CHO) at the second position. This compound is of interest due to its potential use in various chemical reactions and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of related pyridine carbaldehydes can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2,2'-bipyridine-5,5'-dicarbaldehyde involves enamination followed by oxidative cleavage . Similarly, 3-hydroxy-1,5-naphthyridine-4-carbaldehyde is synthesized through the Skraup reaction and subsequent treatments . These methods demonstrate the versatility of pyridine carbaldehydes in synthetic chemistry and their potential derivatization into various functional groups.

Molecular Structure Analysis

The molecular structure of 3-methoxypyridine-2-carbaldehyde would be expected to show a planar pyridine ring with substituents affecting its electronic properties. The methoxy group is an electron-donating group, which could influence the reactivity of the aldehyde group. In related compounds, such as 3-methoxypyrrole-2-carbaldehyde, the substituents have little effect on the distortion of the pyrrole ring , suggesting that the pyridine ring in 3-methoxypyridine-2-carbaldehyde would also remain relatively undistorted.

Chemical Reactions Analysis

Pyridine carbaldehydes can undergo various chemical reactions, including condensation to form Schiff bases , nucleophilic substitution , and reactions with amines . These reactions are often used to synthesize complex organic molecules, including macrocyclic compounds , heterocyclic compounds , and Schiff bases with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methoxypyridine-2-carbaldehyde would be influenced by its functional groups. The aldehyde group is typically reactive, forming imines and hydrazones, while the methoxy group could affect the compound's solubility and boiling point. In related compounds, hydrogen bonding plays a significant role in the crystal structure , and substituents can affect the compound's electronic properties and reactivity . The physical properties such as melting point, boiling point, and solubility in various solvents would be crucial for its handling and use in chemical syntheses.

Scientific Research Applications

Photophysical Properties

The photophysical properties of molecules similar to 3-Methoxypyridine-2-carbaldehyde, such as 1-methoxypyrene-2-carbaldehyde (MP), have been investigated. These studies, using experimental and theoretical methods like transient absorption and density functional theory, reveal interesting insights into their photophysical behavior upon excitation into different states. For instance, MP undergoes a process on an 8 ps timescale due to solute-solvent interactions (Yin et al., 2016).

Role in Synthesis

1-Methoxy-6-nitroindole-3-carbaldehyde, a variant of 3-Methoxypyridine-2-carbaldehyde, has been shown to be a versatile electrophile. It reacts regioselectively with different nucleophiles, aiding in the synthesis of various indole derivatives, which are valuable in chemical research (Yamada et al., 2009).

Structural Analysis

Studies on similar compounds like 3-methoxypyrrole-2-carbaldehyde have provided insights into the impact of substitution on molecular structures. These studies are crucial for understanding the electronic properties of such molecules and their potential applications in various fields (Despinoy et al., 1998).

Biological Evaluation

Research has been conducted on compounds like 2-chloroquinoline-3-carbaldehyde, which is closely related to 3-Methoxypyridine-2-carbaldehyde. These studies not only focus on their synthetic applications but also explore their biological evaluations, indicating potential areas of application in biomedicine and pharmacology (Hamama et al., 2018).

Safety And Hazards

3-Methoxypyridine-2-carbaldehyde is harmful if inhaled or swallowed, and may cause respiratory irritation. It is also harmful in contact with skin, causing skin irritation, and causes serious eye irritation .

properties

IUPAC Name

3-methoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-10-7-3-2-4-8-6(7)5-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKILJGWQPBQGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415944
Record name 3-methoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypyridine-2-carbaldehyde

CAS RN

1849-53-2
Record name 3-methoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxypyridine-2-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CY Lin - 2016 - repositories.lib.utexas.edu
… 97 Figure 3.15 1HNMR of the assembly formed with 3-methoxypyridine-2carbaldehyde. ....................................................................................98 Figure 3.16 1HNMR of the assembly formed …
Number of citations: 3 repositories.lib.utexas.edu
G Heimgärtner, D Raatz, O Reiser - Tetrahedron, 2005 - Elsevier
… (100 ml) was added triethylamine (3.18 g, 4.4 ml, 31.4 mmol, 1.1 equiv), triethyl phosphonoacetate (6.40 g, 28.5 mmol, 1.0 equiv) and finally 3-methoxypyridine-2-carbaldehyde (3.92 g, …
Number of citations: 62 www.sciencedirect.com

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